molecular formula C17H14N2O2 B2529794 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 587851-87-4

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No. B2529794
CAS RN: 587851-87-4
M. Wt: 278.311
InChI Key: KIJPOQKRYWRVMI-UHFFFAOYSA-N
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Description

Comprehensive Analysis of "6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid"

The compound "6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid" is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a pyridine ring fused to a benzene ring. This particular derivative is further modified with methyl groups and a carboxylic acid function, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the construction of the quinoline core followed by functionalization at various positions on the ring system. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . Similarly, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids are synthesized from acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another approach for synthesizing 4,6-dimethyl-2-pyridylquinolines starts from 4-N-p-methylphenylamino-4-pyridyl-1-butenes, which undergo intramolecular cyclization and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The substitution pattern on the quinoline core, such as the positions of the methyl groups and the pyridinyl group, can significantly affect the electronic distribution and steric hindrance within the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as demonstrated in the analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including cyclization, substitution, and redox reactions. For example, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine leads to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones . The presence of functional groups such as carboxylic acids can also facilitate the formation of coordination compounds, as seen in the synthesis of a mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and overall reactivity. The carboxylic acid group in "6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid" is likely to increase its solubility in polar solvents and provide an acidic character to the molecule.

Scientific Research Applications

Organic Synthesis

The advancement in organic synthesis techniques has been demonstrated through the development of efficient catalysts and novel synthesis pathways. For instance, the employment of pyridinium-1-sulfonic acid-2-carboxylic acid chloride as a catalyst has facilitated the preparation of hexahydroquinolines, showcasing a novel approach to organic synthesis that emphasizes low cost, non-toxicity, and high yields (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Material Science

In material science, the synthesis of coordination polymers with extended coordination capabilities derived from quinoline and pyridine has been explored. Such materials exhibit promising photoluminescent properties, potentially applicable in various technological applications. The study by Twaróg, Hołyńska, & Kochel (2020) emphasizes the formation of copper(II) coordination polymers that show bathochromic/hypsochromic shifts, indicating their potential in photoluminescent applications (Twaróg et al., 2020).

Potential Therapeutic Applications

Although the request excludes drug use and side effects, it is noteworthy to mention that the structural versatility of compounds related to 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid facilitates their exploration in bioactivity studies. For instance, compounds synthesized through new approaches have been evaluated for cytotoxicity and anti-HIV assays, indicating a broader interest in leveraging such compounds for potential therapeutic benefits, albeit within the stated constraints of this request (Zhang et al., 2003).

properties

IUPAC Name

6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPOQKRYWRVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid

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